- New process for preparation of D-cysteine from L-cysteine by asymmetric, Yingyong Huagong, 2007, 36(5), 488-490

Cas no 921-01-7 (D-Cysteine)

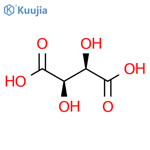

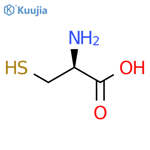

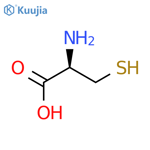

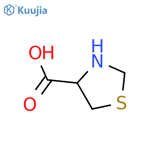

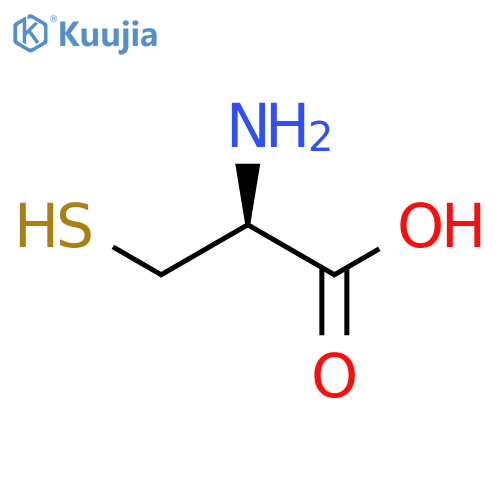

D-Cysteine structure

Nome do Produto:D-Cysteine

D-Cysteine Propriedades químicas e físicas

Nomes e Identificadores

-

- D-Cysteine

- D-CYS-OH

- H-D-CYS-OH

- RARECHEM AB PP 1441

- (S)-2-AMINO-3-MERCAPTOPROPIONIC ACID

- D-cysteine free base crystalline

- D-Cysteinefreebase

- (2S)-2-amino-3-sulfanyl-propanoic acid

- D-Cysteine (9CI)

- H-D-Cys-OH (D-Cysteine)

- (S)-2-Amino-3-mercaptopropanoic acid

- (2S)-2-amino-3-sulfanylpropanoic acid

- (D,L)-H-Cys-OH

- 2-amino-3-sulfopropionic acid

- Cysteine,D

- D-Amino-3-mercaptopropionic acid

- D-Cystein

- D-Zystein

- Cysteine, D-

- D-Cys

- cysteine

- D-cysteinyl radical

- (2S)-2-amino-3-mercaptopropanoic acid

- IU8WN3PPI2

- DCY

- C3H7NO2S

- (S)-Cysteine

- Epitope ID:140790

- D-Amino-3-mercaptopropionate

- GTPL4537

- Cysteine, D- (8CI)

- D

- 18: PN: CN107114752 PAGE: 2 claimed sequence

- 1f57

- CYSTEINE. (S)-

- Q16633812

- C00793

- 921-01-7

- SCHEMBL95110

- 4A30FFBA-E85B-4310-BCD5-5414B37D35D0

- CHEBI:16375

- NS00079857

- CCRIS 5542

- CHEMBL171281

- AM81647

- UNII-IU8WN3PPI2

- CS-W019341

- MFCD00066461

- NCGC00163332-01

- DTXSID60893798

- XUJNEKJLAYXESH-UWTATZPHSA-N

- Q27115094

- C-9600

- BP-20435B

- D-Cysteine, >=99% (RT)

- (S)-2-amino-3-mercaptopropanoicacid

- BDBM50109584

- HY-W018555

- EINECS 213-062-0

- DB03201

- AS-12790

- AKOS006239329

- EN300-122633

- C

- E 920

- cisteina

- 2-amino-3-sulfanylpropanoic acid

- E-920

- L-Zystein

- L-2-Amino-3-mercaptopropionic acid

- L-(+)-Cysteine hydrochloride

- Cysteine hydrochloride (anhydrous)

- Cysteine HCl (anhydrous)

- L-Cysteine

- (R)-2-amino-3-mercaptopropanoic acid

- Hcys

- L-Cys

- Cys

- 2-Amino-3-mercaptopropionic acid

- L-Cystein

- L-cysteinium chloride

- FREE CYSTEINE

- E920

- L-Cysteine monohydrochloride

- Cystein

- 2-amino-3-mercaptopropanoic acid

- (2R)-2-amino-3-mercaptopropanoic acid

- (2R)-2-amino-3-sulfanylpropanoic acid

- Cysteine monohydrochloride

- Zystein

- (R)-Cysteine hydrochloride

-

- MDL: MFCD00066461

- Inchi: 1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1

- Chave InChI: XUJNEKJLAYXESH-UWTATZPHSA-N

- SMILES: [C@@H](N)(CS)C(=O)O

- BRN: 1721407

Propriedades Computadas

- Massa Exacta: 121.02000

- Massa monoisotópica: 121.02

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 7

- Contagem de Ligações Rotativas: 2

- Complexidade: 75.3

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 64.3

- XLogP3: -2.5

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Not available

- Densidade: 1.334

- Ponto de Fusão: ~230 °C (dec.)

- Ponto de ebulição: 293.9 °C at 760 mmHg

- Ponto de Flash: 131.5 °C

- Índice de Refracção: 1.549

- Coeficiente de partição da água: Soluble in water (partly).

- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents.

- PSA: 102.12000

- LogP: 0.02840

- Rotação Específica: -7.6 ±1.0° (c=5,in 5M HCl)

- Solubilidade: Not available

- Sensibilidade: Air Sensitive

- Actividade Óptica: [α]20/D −7.6±1.0°, c = 5% in 5 M HCl

D-Cysteine Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H302

- Declaração de Advertência: P264; P270; P301+P312; P330; P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22

- Instrução de Segurança: S26; S36/37/39

- CÓDIGOS DA MARCA F FLUKA:10-23

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

- Condição de armazenamento:Store at room temperature

D-Cysteine Dados aduaneiros

- CÓDIGO SH:29309013

- Dados aduaneiros:

China Customs Code:

29309013

D-Cysteine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A1476250-500g |

D-Cysteine |

921-01-7 | 98% | 500g |

RMB 2510.40 | 2025-02-21 | |

| BAI LING WEI Technology Co., Ltd. | 500850-100MG |

D-Cysteine, 98%, from duck feathers |

921-01-7 | 98% | 100MG |

¥ 113 | 2022-04-26 | |

| eNovation Chemicals LLC | K68414-25g |

D-Cysteine |

921-01-7 | 98% | 25g |

$120 | 2024-06-09 | |

| eNovation Chemicals LLC | K68414-100g |

D-Cysteine |

921-01-7 | 98% | 100g |

$180 | 2024-06-09 | |

| Ambeed | A110205-5g |

(S)-2-Amino-3-mercaptopropanoic acid |

921-01-7 | 97% | 5g |

$12.0 | 2024-05-30 | |

| ChemScence | CS-W019341-500g |

D-Cysteine |

921-01-7 | ≥97.0% | 500g |

$530.0 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304972-25g |

D-Cysteine |

921-01-7 | 98% | 25g |

¥231.90 | 2023-09-03 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BC6238-5g |

D-Cysteine |

921-01-7 | ≥98% | 5g |

¥180元 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3Y52-5g |

D-Cysteine |

921-01-7 | 98% | 5g |

¥80.0 | 2022-06-10 | |

| TRC | C995020-1g |

D-Cysteine |

921-01-7 | 1g |

$ 153.00 | 2023-09-08 |

D-Cysteine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Water ; 1.5 h, rt → reflux

1.2 Reagents: Triethylamine ; pH 5

1.3 Reagents: Ethanol ; 10 min

1.2 Reagents: Triethylamine ; pH 5

1.3 Reagents: Ethanol ; 10 min

Referência

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

Referência

- Enzymatic synthesis of D-cysteine by 3-chloro-D-alanine resistant Pseudomonas putida CR 1-1, Agricultural and Biological Chemistry, 1982, 46(12), 3003-10

Synthetic Routes 4

Condições de reacção

Referência

- Synthesis of D-cysteine from a racemate of 3-chloroalanine by phenylhydrazine-treated cells of Pseudomonas putida CR 1-1, Agricultural and Biological Chemistry, 1983, 47(4), 861-8

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Water ; 1.5 h, reflux

1.2 Reagents: Ammonia Solvents: Water ; pH 3

1.2 Reagents: Ammonia Solvents: Water ; pH 3

Referência

- Method for preparing D-cysteine hydrochloride monohydrate having high optical purity, China, , ,

Synthetic Routes 8

Synthetic Routes 9

Condições de reacção

1.1 Solvents: Water ; 1.5 h, 80 °C

1.2 Reagents: Triethylamine ; pH 5

1.2 Reagents: Triethylamine ; pH 5

Referência

- Study of the process for preparation of D-homocysteine from L-homocysteine hydrochloride, Zhejiang Huagong, 2012, 43(11), 18-21

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Water ; 3 h, 1 atm, 60 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 3.5

1.2 Reagents: Ammonia Solvents: Water ; pH 3.5

Referência

- Process for preparation of D-cystine, China, , ,

Synthetic Routes 11

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 100 °C

1.2 Reagents: L-Dibenzoyltartaric acid ; 30 min, 80 - 100 °C; 1 h, 60 °C; 60 °C → 15 °C

1.3 Reagents: Triethylamine Solvents: Ethanol ; 1 h, 15 °C

1.2 Reagents: L-Dibenzoyltartaric acid ; 30 min, 80 - 100 °C; 1 h, 60 °C; 60 °C → 15 °C

1.3 Reagents: Triethylamine Solvents: Ethanol ; 1 h, 15 °C

Referência

- Chemical resolution of L-cysteine and D-cysteine, China, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Acetic acid , Propionic acid Solvents: Acetone ; 0.5 h, 80 °C

1.2 10 h, 80 °C

1.3 Reagents: L-Phenylalanine ; 0.2 h, 80 °C

1.4 Reagents: Water ; 2 h, heated

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 4.9

1.2 10 h, 80 °C

1.3 Reagents: L-Phenylalanine ; 0.2 h, 80 °C

1.4 Reagents: Water ; 2 h, heated

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 4.9

Referência

- A simple method for producing D-cysteine with L-cysteine as raw material, China, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Sodium hydroxide , Phosphoric acid Solvents: Water ; rt; pH 7.2, rt → 40 °C; 44 h, pH 7.2

Referência

- Process for the enzymic preparation of enantiomerically enriched D-amino acids, World Intellectual Property Organization, , ,

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Hydroxyamine hydrochloride

Referência

- Optical resolution by preferential crystallization of DL-thiazolidine-4-carboxylic acid, Chemistry Letters, 1987, (4), 621-2

Synthetic Routes 17

Condições de reacção

1.1 Solvents: Water ; 1.5 h, reflux

1.2 Reagents: Triethylamine ; pH 3.6

1.2 Reagents: Triethylamine ; pH 3.6

Referência

- Process for preparation of D-cysteine hydrochloride monohydrate, China, , ,

Synthetic Routes 18

Condições de reacção

Referência

- Asymmetric transformation of (RS)-cysteine via formation of (RS)-4-thiazolidinecarboxylic acids, Bulletin of the Chemical Society of Japan, 1989, 62(1), 109-13

Synthetic Routes 19

D-Cysteine Raw materials

- L-Thioproline

- 2-Amino-3-mercaptopropanoic acid

- β-Chloro-L-alanine

- L(+)-Tartaric acid

- (S)-2-Amino-3-chloropropanoic acid

- (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic acid

- (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

- D-Cystine

- L-Cysteine

- N-Carbamoyl-L-cysteine

- D-Thiaproline

- D-Cysteine

- 3-chloroalanine

D-Cysteine Preparation Products

D-Cysteine Literatura Relacionada

-

Tao Liu,Yingying Su,Hongjie Song,Yi Lv Analyst 2013 138 6558

-

Xin Rui Wang,Jing Du,Zhuo Huang,Kun Liu,Yuan Yuan Liu,Jian Zhong Huo,Zhong Yi Liu,Xiao Yu Dong,Li Li Chen,Bin Ding J. Mater. Chem. B 2018 6 4569

-

Jiaqi Zhao,Li Li,Fei Li,Huali Liu,Zhen Li,Yu Wang Nanoscale 2020 12 12748

-

Man Liao,Xinpeng Diao,Xiaoye Cheng,Yupeng Sun,Lantong Zhang RSC Adv. 2018 8 14925

-

5. Bioactivity-guided isolation of neuritogenic triterpenoids from the leaves of Ilex latifolia ThunbXueli Cao,Yu Liu,Jing Li,Lan Xiang,Hiroyuki Osada,Jianhua Qi Food Funct. 2017 8 3688

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:921-01-7)D-Cysteine

Pureza:99%

Quantidade:500g

Preço ($):400.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:921-01-7)D-Cysteine

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito